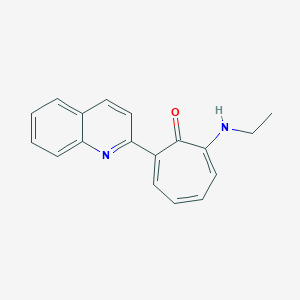![molecular formula C16H22N2O3S B288110 2-ethyl-1-[(4-methoxy-2,3,5-trimethylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B288110.png)
2-ethyl-1-[(4-methoxy-2,3,5-trimethylphenyl)sulfonyl]-4-methyl-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethyl-1-[(4-methoxy-2,3,5-trimethylphenyl)sulfonyl]-4-methyl-1H-imidazole is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as EHT 1864 and is a selective inhibitor of the Rho family of GTPases.
作用机制
EHT 1864 selectively inhibits the Rho family of GTPases, which are involved in several cellular processes, including cell migration, proliferation, and survival. By inhibiting these GTPases, EHT 1864 can effectively block the signaling pathways that promote cancer cell migration and invasion.
Biochemical and Physiological Effects:
EHT 1864 has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell migration and invasion, the induction of cell death in cancer cells, and the suppression of tumor growth in animal models.
实验室实验的优点和局限性
One of the primary advantages of using EHT 1864 in lab experiments is its selectivity for the Rho family of GTPases, which allows for more targeted and specific research. However, one of the limitations of using EHT 1864 is its potential toxicity, which requires careful handling and dosage control.
未来方向
There are several future directions for research on EHT 1864, including its potential applications in the treatment of other diseases, such as cardiovascular disease and neurological disorders. Additionally, further research is needed to explore the potential side effects and toxicity of EHT 1864 in humans. Overall, EHT 1864 has shown significant promise as a potential therapeutic agent for various diseases, and further research is needed to fully understand its potential applications and limitations.
合成方法
The synthesis of EHT 1864 involves several steps, including the reaction of 4-methoxy-2,3,5-trimethylbenzene with chlorosulfonic acid to form the corresponding sulfonyl chloride. This intermediate is then reacted with 2-ethyl-4-methylimidazole to form the final product, EHT 1864.
科学研究应用
EHT 1864 has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of research has been in the field of cancer research, where EHT 1864 has shown promising results as a potential therapeutic agent for various types of cancer. It has been shown to inhibit the migration and invasion of cancer cells by targeting the Rho family of GTPases.
属性
分子式 |
C16H22N2O3S |
|---|---|
分子量 |
322.4 g/mol |
IUPAC 名称 |
2-ethyl-1-(4-methoxy-2,3,5-trimethylphenyl)sulfonyl-4-methylimidazole |
InChI |
InChI=1S/C16H22N2O3S/c1-7-15-17-11(3)9-18(15)22(19,20)14-8-10(2)16(21-6)13(5)12(14)4/h8-9H,7H2,1-6H3 |
InChI 键 |
ZMMCJCROBOCIDX-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=CN1S(=O)(=O)C2=C(C(=C(C(=C2)C)OC)C)C)C |
规范 SMILES |
CCC1=NC(=CN1S(=O)(=O)C2=C(C(=C(C(=C2)C)OC)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(ethylamino)-7-[(E)-3-(3-methylpyridin-2-yl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B288028.png)
![Ethyl6-[(4-methoxyphenoxy)methyl][1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B288031.png)
![Ethyl6-[(4-chlorophenoxy)methyl][1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B288032.png)
![1-(4-bromophenyl)-3-[2-(2,4-dimethylphenyl)vinyl]cyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288034.png)
![3-[2-(2,4-dimethylphenyl)vinyl]-1-phenylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288035.png)
![7-iodo-3-methyl-1-phenylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288037.png)
![5,7-dibromo-3-methyl-1-phenylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288038.png)
![2-(Methylamino)-7-{3-[4-(trifluoromethyl)phenyl]acryloyl}-2,4,6-cycloheptatrien-1-one](/img/structure/B288042.png)
![1-(4-chlorophenyl)-3-[2-(4-ethoxyphenyl)vinyl]cyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288044.png)
![1-(4-bromophenyl)-3-[2-(2,5-dimethoxyphenyl)vinyl]cyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288045.png)
![1-(4-bromophenyl)-3-[2-(4-methylphenyl)vinyl]cyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288047.png)
![(6Z)-2-tert-butyl-6-[[[(1R,2R)-2-[[(Z)-(5-tert-butyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-1,2-diphenylethyl]amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B288049.png)
![(6Z)-2-tert-butyl-6-[[[(1R,2R)-2-[[(Z)-(5-tert-butyl-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-1,2-diphenylethyl]amino]methylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B288050.png)